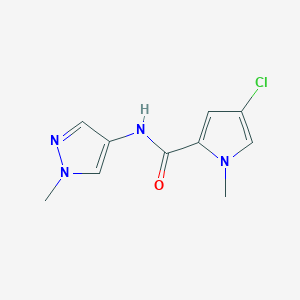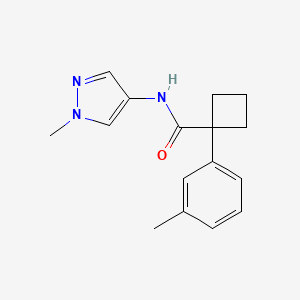
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide is a chemical compound that has been widely researched for its potential in various scientific fields. This compound is also known as Cmpd-1, and it has been found to have several interesting properties that make it useful in different areas of research.
Mécanisme D'action
The mechanism of action of Cmpd-1 involves the inhibition of the protein kinase CK2. This protein kinase is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, Cmpd-1 can disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Cmpd-1 has been found to have several biochemical and physiological effects. In addition to its ability to inhibit CK2, Cmpd-1 has also been shown to inhibit the activity of other protein kinases, including Akt and MAPK. These effects can lead to the inhibition of cell growth and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cmpd-1 in lab experiments is its ability to selectively target cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of using Cmpd-1 is its potential toxicity. Studies have shown that high concentrations of Cmpd-1 can be toxic to cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Cmpd-1. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of Cmpd-1. Another area of research is the use of Cmpd-1 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanisms of action of Cmpd-1 and its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide can be achieved through a multi-step process. The method involves the reaction of 4-chloro-1-methylpyrazole-3-carboxylic acid with thionyl chloride to form 4-chloro-1-methylpyrazole-3-carbonyl chloride. This intermediate is then reacted with 1-methylpyrazole-4-carboxamide to form the final product.
Applications De Recherche Scientifique
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide has been extensively studied for its potential in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that Cmpd-1 has the ability to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c1-14-5-7(11)3-9(14)10(16)13-8-4-12-15(2)6-8/h3-6H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAMISLIKOTEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)

![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)




![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)




![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)